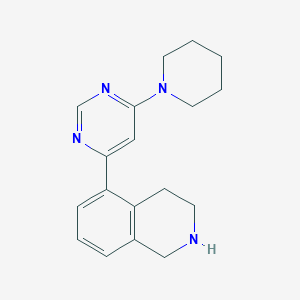![molecular formula C19H19F3N2O2 B5366591 4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)
4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide, commonly known as MNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of MNTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways. MNTB has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell cycle regulation and apoptosis. MNTB has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. In addition, MNTB has been shown to modulate the activity of neurotransmitter receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
MNTB has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Studies have shown that MNTB can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release. In addition, MNTB has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
MNTB has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. In addition, MNTB has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of MNTB in lab experiments. One of the main limitations is that it can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, MNTB has been found to be unstable in certain conditions, which can affect the reliability of experimental results.
Future Directions
There are several future directions for research on MNTB. One area of research is the development of MNTB derivatives with improved stability and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of MNTB in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, further research is needed to fully understand the mechanism of action of MNTB and its effects on various biological processes.
Synthesis Methods
The synthesis of MNTB involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(4-morpholinyl)benzaldehyde. This intermediate product is then reacted with 3-(trifluoromethyl)benzylamine to form the final product, 4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide. The synthesis of MNTB is a relatively simple process that can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
MNTB has a wide range of scientific research applications due to its ability to modulate various biological processes. One of the most promising applications of MNTB is in the study of cancer. Studies have shown that MNTB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNTB has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, MNTB has been shown to modulate neurotransmitter release, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
4-morpholin-4-yl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-3-1-2-14(12-16)13-23-18(25)15-4-6-17(7-5-15)24-8-10-26-11-9-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMWKLJPORPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5366509.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)
![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5366535.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
![2-cyclohexyl-5-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5366570.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366578.png)
![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![methyl 2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366594.png)
![2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)

![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)